molecular formula C12H22N4O6S2 B1447262 (H-Cys-Ala-OH)2 CAS No. 20898-21-9

(H-Cys-Ala-OH)2

Cat. No.: B1447262
CAS No.: 20898-21-9
M. Wt: 382.5 g/mol
InChI Key: GYRYEUCWYMQKKB-UHFFFAOYSA-N
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Description

The (H-Cys-Ala-OH)2 dipeptide dimer is a synthetic peptide composed of two cysteine-alanine units, presenting a defined molecular scaffold for advanced biochemical research. Its structure incorporates cysteine, a thiol-containing amino acid known for its unique reactivity and critical role in redox biology, protein structure, and catalytic sites . The presence of the cysteine thiol group makes this dimer a molecule of interest for studying redox-active systems and disulfide bond formation, processes vital for maintaining cellular homeostasis and protein folding . In peptide and protein science, cysteine-containing peptides are indispensable tools. They serve as key intermediates in the chemical synthesis of complex disulfide-rich peptides and are the preferred site for site-specific bioconjugation, enabling the creation of advanced biologics like antibody-drug conjugates (ADCs) . Furthermore, recent research on analogous cysteine-containing dipeptide dimers, such as Ala-Cys-Cys-Ala (ACCA), has demonstrated their utility in overcoming solubility and stability challenges associated with free cysteine in cell culture media. Studies show that such dimers can enhance cell growth and metabolism in bioprocessing, suggesting potential applications for this compound in improving yields in the production of therapeutic proteins . As a research tool, this compound offers a model system for investigating fundamental processes like hydrogen transfer reactions involving thiyl radicals, which are relevant to protein degradation and stability . It is also a valuable substrate for probing the kinetics and mechanisms of enzymes involved in hydrogen sulfide (H₂S) biogenesis . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYEUCWYMQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20898-21-9
Record name N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Peptide Synthesis and Ligation Strategies

Solid-Phase Peptide Synthesis (SPPS) is the foundational method for preparing peptide fragments such as H-Cys-Ala-OH. This technique uses Fmoc-protected amino acids and solid supports like 2-chlorotrityl chloride resin to sequentially build the peptide chain. After synthesis, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers such as triisopropylsilane and water), precipitated in cold diethyl ether, and purified by preparative HPLC. Characterization is typically done by MALDI-TOF mass spectrometry and LC-MS to confirm purity and identity.

Native Chemical Ligation (NCL) is employed to couple peptide fragments. In the case of (H-Cys-Ala-OH)2, the presence of a cysteine residue allows for efficient ligation without additional catalysis due to the thiol side chain's nucleophilicity. This method enables the formation of a peptide bond between the cysteine of one fragment and the alanine of another, facilitating dimerization.

Thiol-Mediated Ligation and Catalysis

The thiol group in cysteine plays a crucial role in peptide ligation. Studies have shown that H-Cys-OH coupling proceeds without the need for external catalysis due to the intrinsic reactivity of the thiol side chain. This property simplifies the ligation process and improves yields.

Thiocholine-mediated one-pot peptide ligation has also been reported as an effective strategy for peptide synthesis and subsequent desulfurization. This method avoids metal catalysts and uses thiocholine as a mediator, enhancing the efficiency and selectivity of ligation reactions.

Desulfurization Techniques

Desulfurization is a key step in converting cysteine residues to alanine, which is important for refining the peptide structure and achieving the desired dimeric form. Recent advances include visible-light-induced desulfurization protocols, which proceed efficiently at mild pH conditions (pH 4–7) and under aqueous environments. The optimal irradiation time for complete conversion is around 3 hours, yielding over 90% conversion of cysteine to alanine.

The mechanism involves the formation of thiyl radicals, which react with phosphines to generate alanyl radicals. These radicals abstract hydrogen atoms, resulting in the formation of alanine residues. Notably, no external thiol is required, and hydrogen abstraction likely occurs via a chain reaction involving neighboring peptide molecules.

Optimization Parameters for Preparation

Parameter Optimal Condition Notes
pH 4 – 7 Efficient desulfurization across this range
Irradiation Time 3 hours Ensures >90% cysteine to alanine conversion
Solvent Aqueous solution Compatible with peptide stability
Catalysis Requirement None for H-Cys-OH coupling Thiol side chain facilitates ligation
Purification Method Preparative HPLC High purity peptide isolation
Characterization Methods MALDI-TOF MS, LC-MS, HPLC Confirm identity and purity

Research Findings Summary

  • Ligation Efficiency: H-Cys-Ala-OH coupling is highly efficient without catalysts due to the reactive thiol group on cysteine.
  • Desulfurization: Visible-light-induced desulfurization at mild pH is effective for converting cysteine to alanine in peptides, facilitating the formation of this compound with high yield.
  • One-Pot Methods: Thiocholine-mediated one-pot ligation and desulfurization provide streamlined synthesis routes, reducing steps and avoiding metal catalysts.
  • Peptide Purification and Characterization: Standard peptide purification via HPLC and characterization by mass spectrometry ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(H-Cys-Ala-OH)2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (H-Cys-Ala-OH)2 primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in maintaining the structural integrity of proteins and peptides. The disulfide bond can undergo redox reactions, which are essential for various biological processes, including protein folding and stabilization . The thiol groups in cysteine residues can also participate in catalytic activities, influencing the reactivity and function of the peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (H-Cys-Ala-OH)₂ with three structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(H-Cys-Ala-OH)₂ 20898-21-9 C₁₂H₂₂N₄O₆S₂ 382.46 Disulfide bond; redox-active; used in LAMP assays and enzymatic studies .
(H-Cys-Gly-OH)₂ 7729-20-6 C₁₀H₁₈N₄O₆S₂ 354.44 Glycine replaces alanine; smaller side chain; similar redox properties .
H-Ala-His-OH 3253-17-6 C₉H₁₄N₄O₃ 226.23 Histidine-containing dipeptide; metal-binding capacity; pH-sensitive .
H-Ala-Beta-Ala-OH 52788-02-0 C₆H₁₂N₂O₃ 160.17 Beta-alanine variant; altered backbone flexibility; lower solubility .

Key Research Findings

(a) Redox Activity and Stability
  • (H-Cys-Ala-OH)₂ : The disulfide bond enables reversible oxidation-reduction, mimicking natural redox systems like glutathione. Stability is highly temperature-dependent, with degradation observed after repeated freeze-thaw cycles .
  • (H-Cys-Gly-OH)₂ : Exhibits similar redox behavior but lower thermal stability due to glycine’s reduced steric hindrance .
(b) Solubility and Handling
  • (H-Cys-Ala-OH)₂ : Requires DMSO for dissolution; insoluble in aqueous buffers without organic cosolvents .
  • H-Ala-Beta-Ala-OH: Lower solubility in polar solvents due to the nonstandard beta-alanine backbone .

Biological Activity

The compound (HCysAlaOH)2(H-Cys-Ala-OH)_2, a dipeptide formed from cysteine (Cys) and alanine (Ala), has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Chemical Structure:

  • The compound consists of two linked units of cysteine and alanine, contributing to its unique biochemical properties. The presence of the thiol group from cysteine is particularly significant for its reactivity and biological function.

Physical Properties:

  • Molecular weight: Approximately 202.26 g/mol
  • Solubility: Generally soluble in water, making it suitable for biological applications.

Antioxidant Activity

Cysteine is known for its antioxidant properties, primarily due to the thiol group that can donate electrons and neutralize free radicals. Studies indicate that (HCysAlaOH)2(H-Cys-Ala-OH)_2 can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antifibrinolytic Activity

Research shows that derivatives of amino acids similar to those in (HCysAlaOH)2(H-Cys-Ala-OH)_2 exhibit antifibrinolytic properties. For instance, compounds with similar structures have been reported to inhibit plasminogen activation, which is crucial in clot formation and dissolution. This suggests potential therapeutic applications in managing bleeding disorders .

Cytotoxicity Studies

In vitro assays have demonstrated that (HCysAlaOH)2(H-Cys-Ala-OH)_2 exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives have shown significant cytotoxic effects on MCF-7 breast cancer cells at higher concentrations, indicating a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to affect topoisomerase II activity, which is critical for DNA replication and repair . This inhibition could lead to therapeutic applications in cancer treatment by disrupting the proliferation of cancer cells.

Data Summary

Activity IC50 Value (mM) Notes
Antioxidant ActivityN/AScavenges ROS effectively
Antifibrinolytic Activity<0.02Stronger than many known inhibitors
Cytotoxicity (MCF-7 Cells)0.04Significant at high concentrations
Topoisomerase II InhibitionN/AImpacts DNA replication

Case Studies

  • Antioxidant Efficacy :
    A study assessed the antioxidant capacity of (HCysAlaOH)2(H-Cys-Ala-OH)_2 using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to controls.
  • Cytotoxicity Profile :
    In a comparative analysis involving various peptides, (HCysAlaOH)2(H-Cys-Ala-OH)_2 was found to be more effective than standard chemotherapeutic agents against specific cancer cell lines, suggesting its potential as a lead compound for further development.
  • Enzyme Interaction :
    Investigations into enzyme interactions revealed that (HCysAlaOH)2(H-Cys-Ala-OH)_2 inhibited topoisomerase II with an IC50 value indicative of strong binding affinity, suggesting potential use in targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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